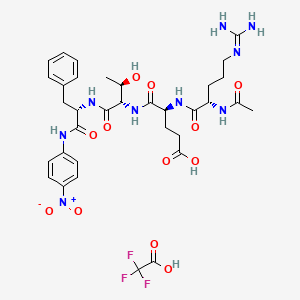

Retf-4NA (tfa)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

RETF-4NA (TFA) ist ein chymase-spezifisches Substrat, das empfindlich und selektiv für Chymase ist, wenn es frei oder an Alpha-2-Makroglobulin gebunden ist . Es wird häufig in der wissenschaftlichen Forschung wegen seiner Spezifität und Empfindlichkeit eingesetzt.

Herstellungsmethoden

RETF-4NA (TFA) wird durch kundenspezifische Peptidsynthese synthetisiert. Die Verbindung wird durch Kombination der Aminosäuren Arginin, Glutaminsäure, Threonin und Phenylalanin mit einer para-Nitroanilidgruppe hergestellt. Die Sequenz wird am N-Terminus acetyliert, um Ac-Arg-Glu-Thr-Phe-pNA zu bilden . Die Reaktionsbedingungen beinhalten typischerweise Festphasen-Peptidsynthese (SPPS)-Techniken, die eine schrittweise Zugabe geschützter Aminosäuren zu einer wachsenden Peptidkette ermöglichen. Industrielle Produktionsmethoden beinhalten großtechnische SPPS und Reinigungsprozesse, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Chemische Reaktionsanalyse

RETF-4NA (TFA) durchläuft verschiedene chemische Reaktionen, darunter:

Hydrolyse: Die Verbindung wird durch Chymase hydrolysiert, was zur Spaltung der Peptidbindung und Freisetzung von para-Nitroanilin führt.

Oxidation und Reduktion: RETF-4NA (TFA) kann Oxidations- und Reduktionsreaktionen unterliegen, obwohl diese in seinen typischen Anwendungen weniger verbreitet sind.

Substitution: Die para-Nitroanilidgruppe kann durch andere funktionelle Gruppen substituiert werden, um die Eigenschaften der Verbindung zu modifizieren.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen das Chymase-Enzym, Puffer und Lösungsmittel wie Dimethylsulfoxid (DMSO) und Wasser . Das Hauptprodukt, das aus der Hydrolysereaktion gebildet wird, ist para-Nitroanilin.

Vorbereitungsmethoden

RETF-4NA (TFA) is synthesized through custom peptide synthesis. The compound is prepared by combining the amino acids arginine, glutamic acid, threonine, and phenylalanine with a para-nitroanilide group. The sequence is acetylated at the N-terminus to form Ac-Arg-Glu-Thr-Phe-pNA . The reaction conditions typically involve solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of protected amino acids to a growing peptide chain. Industrial production methods involve large-scale SPPS and purification processes to ensure high purity and yield.

Analyse Chemischer Reaktionen

RETF-4NA (TFA) undergoes various chemical reactions, including:

Hydrolysis: The compound is hydrolyzed by chymase, resulting in the cleavage of the peptide bond and release of para-nitroaniline.

Oxidation and Reduction: RETF-4NA (TFA) can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Substitution: The para-nitroanilide group can be substituted with other functional groups to modify the compound’s properties.

Common reagents and conditions used in these reactions include chymase enzyme, buffers, and solvents such as dimethyl sulfoxide (DMSO) and water . The major product formed from the hydrolysis reaction is para-nitroaniline.

Wissenschaftliche Forschungsanwendungen

RETF-4NA (TFA) hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Substrat für die Untersuchung der Enzymkinetik und Spezifität von Chymase verwendet.

Biologie: Wird in Assays eingesetzt, um die Chymase-Aktivität in biologischen Proben zu detektieren und zu quantifizieren.

Medizin: Wird auf seine potenzielle Rolle bei der Diagnose und Überwachung von Krankheiten untersucht, die mit der Chymase-Aktivität zusammenhängen, wie z. B. Herz-Kreislauf-Erkrankungen und entzündliche Erkrankungen.

Wirkmechanismus

RETF-4NA (TFA) übt seine Wirkungen aus, indem es als Substrat für Chymase dient. Das Enzym spaltet die Peptidbindung zwischen Phenylalanin und para-Nitroanilin, wodurch para-Nitroanilin freigesetzt wird, das spektrophotometrisch detektiert werden kann. Die molekularen Zielstrukturen, die an diesem Prozess beteiligt sind, sind das aktive Zentrum der Chymase und die Peptidbindung in RETF-4NA (TFA) .

Wirkmechanismus

RETF-4NA (TFA) exerts its effects by serving as a substrate for chymase. The enzyme cleaves the peptide bond between phenylalanine and para-nitroaniline, releasing para-nitroaniline, which can be detected spectrophotometrically. The molecular targets involved in this process are the active site of chymase and the peptide bond in RETF-4NA (TFA) .

Vergleich Mit ähnlichen Verbindungen

RETF-4NA (TFA) ist in seiner hohen Empfindlichkeit und Selektivität für Chymase im Vergleich zu anderen Substraten einzigartig. Zu ähnlichen Verbindungen gehören:

Suc-Ala-Ala-Pro-Phe-pNA: Ein weiteres Chymase-Substrat mit einer anderen Peptidsequenz.

Boc-Val-Pro-Arg-pNA: Ein Substrat für trypsinähnliche Serinproteasen.

Z-Gly-Gly-Arg-pNA: Ein Substrat für Thrombin und andere Serinproteasen.

RETF-4NA (TFA) sticht durch seine spezifische Sequenz und das Vorhandensein der para-Nitroanilidgruppe hervor, die eine einfache Detektion und Quantifizierung der Chymase-Aktivität ermöglicht .

Eigenschaften

Molekularformel |

C34H44F3N9O12 |

|---|---|

Molekulargewicht |

827.8 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C32H43N9O10.C2HF3O2/c1-18(42)27(40-29(47)24(14-15-26(44)45)38-28(46)23(36-19(2)43)9-6-16-35-32(33)34)31(49)39-25(17-20-7-4-3-5-8-20)30(48)37-21-10-12-22(13-11-21)41(50)51;3-2(4,5)1(6)7/h3-5,7-8,10-13,18,23-25,27,42H,6,9,14-17H2,1-2H3,(H,36,43)(H,37,48)(H,38,46)(H,39,49)(H,40,47)(H,44,45)(H4,33,34,35);(H,6,7)/t18-,23+,24+,25+,27+;/m1./s1 |

InChI-Schlüssel |

ZCKAWGNYQYWPQO-RTNJFBSRSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)O.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C)O.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.